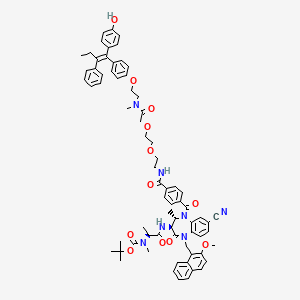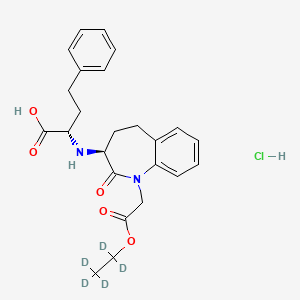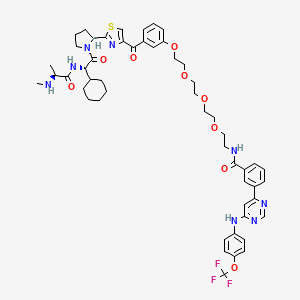
PROTAC ER Degrader-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROTAC ER Degrader-3 is a member of the proteolysis-targeting chimera (PROTAC) family, which is an emerging therapeutic technology that leverages the ubiquitin-proteasome system to target protein degradation. PROTACs are heterobifunctional molecules that consist of two ligands connected by a linker. One ligand binds to the protein of interest, while the other recruits an E3 ubiquitin ligase. This binding induces the ubiquitination of the target protein, directing it towards the ubiquitin-proteasome pathway for degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC ER Degrader-3 involves the creation of a heterobifunctional molecule by linking two ligands through a chemical linker. The synthetic route typically includes:
Synthesis of the Ligands: The ligands are synthesized separately. One ligand is designed to bind to the protein of interest, and the other to recruit the E3 ubiquitin ligase.
Linker Attachment: The ligands are then connected via a linker. The choice of linker and its length can significantly affect the efficacy of the PROTAC.
Purification and Characterization: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic process while ensuring consistency and purity. This typically includes:
Optimization of Reaction Conditions: Reaction conditions are optimized for large-scale production, including temperature, solvent, and reaction time.
Automated Synthesis: Automated synthesis techniques are employed to increase efficiency and reduce human error.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and efficacy of the final product.
Chemical Reactions Analysis
Types of Reactions
PROTAC ER Degrader-3 undergoes several types of chemical reactions, including:
Ubiquitination: The primary reaction is the ubiquitination of the target protein, facilitated by the E3 ubiquitin ligase.
Proteasomal Degradation: Following ubiquitination, the target protein is directed to the proteasome for degradation.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Ligand Precursors: Specific small molecules that bind to the protein of interest and the E3 ligase.
Linkers: Chemical linkers that connect the two ligands.
Solvents: Organic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile are commonly used.
Major Products
The major product of the reaction involving this compound is the ubiquitinated target protein, which is subsequently degraded by the proteasome .
Scientific Research Applications
PROTAC ER Degrader-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study protein degradation pathways and to develop new chemical probes.
Biology: Employed in the study of cellular processes involving protein degradation and ubiquitination.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer, where it can target and degrade oncogenic proteins.
Industry: Utilized in drug discovery and development to identify and validate new therapeutic targets
Mechanism of Action
The mechanism of action of PROTAC ER Degrader-3 involves the following steps:
Binding: The ligand that binds to the protein of interest attaches to the target protein.
Recruitment: The ligand that recruits the E3 ubiquitin ligase binds to the E3 ligase.
Ubiquitination: The proximity of the target protein and the E3 ligase facilitated by the PROTAC leads to the ubiquitination of the target protein.
Degradation: The ubiquitinated protein is recognized and degraded by the proteasome.
Comparison with Similar Compounds
PROTAC ER Degrader-3 can be compared with other similar compounds such as:
ARV-110: Targets androgen receptors and is in clinical development for prostate cancer.
NX-2127: Targets Bruton’s tyrosine kinase and is being investigated for hematological malignancies.
MZ1: Targets bromodomain-containing protein 4 (BRD4) and has been used in various research studies
This compound is unique in its specific targeting and degradation of estrogen receptor proteins, making it a valuable tool in both research and therapeutic applications.
Properties
Molecular Formula |
C71H77N7O12 |
|---|---|
Molecular Weight |
1220.4 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-[[(3S,4S)-7-cyano-5-[4-[2-[2-[2-[2-[4-[(Z)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenoxy]ethyl-methylamino]-2-oxoethoxy]ethoxy]ethylcarbamoyl]benzoyl]-1-[(2-methoxynaphthalen-1-yl)methyl]-4-methyl-2-oxo-3,4-dihydro-1,5-benzodiazepin-3-yl]amino]-1-oxopropan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C71H77N7O12/c1-10-57(49-16-12-11-13-17-49)64(51-25-30-55(79)31-26-51)52-27-32-56(33-28-52)89-39-37-75(7)63(80)45-88-41-40-87-38-36-73-67(82)53-21-23-54(24-22-53)68(83)78-46(2)65(74-66(81)47(3)76(8)70(85)90-71(4,5)6)69(84)77(60-34-20-48(43-72)42-61(60)78)44-59-58-19-15-14-18-50(58)29-35-62(59)86-9/h11-35,42,46-47,65,79H,10,36-41,44-45H2,1-9H3,(H,73,82)(H,74,81)/b64-57-/t46-,47-,65-/m0/s1 |
InChI Key |
ZBSUUCSLUPVKFV-OFHFNDNJSA-N |
Isomeric SMILES |
CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCN(C)C(=O)COCCOCCNC(=O)C3=CC=C(C=C3)C(=O)N4[C@H]([C@@H](C(=O)N(C5=C4C=C(C=C5)C#N)CC6=C(C=CC7=CC=CC=C76)OC)NC(=O)[C@H](C)N(C)C(=O)OC(C)(C)C)C)/C8=CC=CC=C8 |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN(C)C(=O)COCCOCCNC(=O)C3=CC=C(C=C3)C(=O)N4C(C(C(=O)N(C5=C4C=C(C=C5)C#N)CC6=C(C=CC7=CC=CC=C76)OC)NC(=O)C(C)N(C)C(=O)OC(C)(C)C)C)C8=CC=CC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![3-hydroxy-N-[(3R,7S,16S,23R,27S)-23-[(3-hydroxyquinoline-2-carbonyl)amino]-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-7,27-di(propan-2-yl)-5,25-dioxa-1,8,11,14,21,28,31,34-octazatricyclo[34.4.0.016,21]tetracontan-3-yl]quinoline-2-carboxamide](/img/structure/B15144128.png)

![(2S)-1-[(1S,5R)-6-[2-[4-[3-[(1R)-2-amino-1-[2-[(1S)-1-hydroxyethyl]imidazol-1-yl]ethyl]-1,2-oxazol-5-yl]phenyl]ethynyl]-3-azabicyclo[3.1.0]hexan-3-yl]propan-2-ol](/img/structure/B15144140.png)
